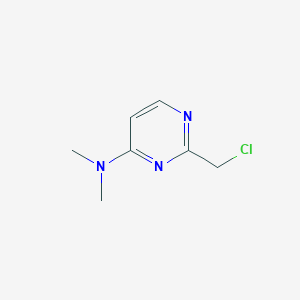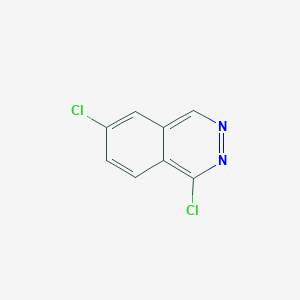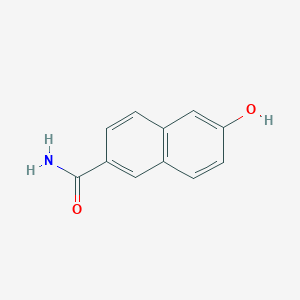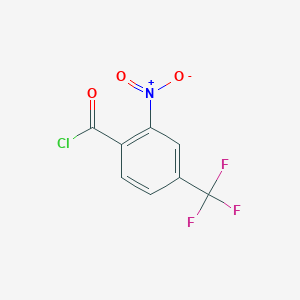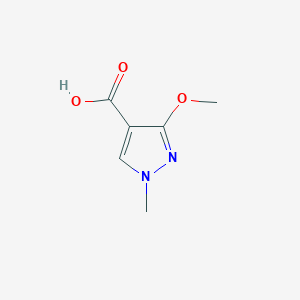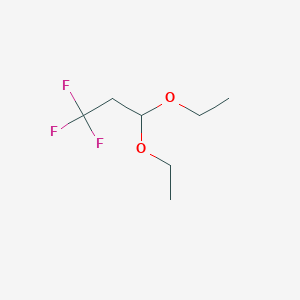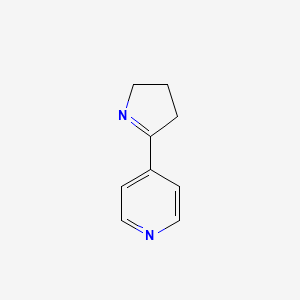
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Descripción general
Descripción
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, also known as Myosmine, is a member of the class of pyridines that is pyridine substituted by a 3,4-dihydro-2H-pyrrol-5-yl group at position 3 . It is an alkaloid found in tobacco plants and exhibits genotoxic effects . It has a role as a plant metabolite, an EC 1.14.14.14 (aromatase) inhibitor, and a mutagen .
Molecular Structure Analysis
The molecular formula of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is C9H10N2 . Its molecular weight is 146.19 g/mol . The InChI representation of the molecule is InChI=1S/C9H10N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine include a molecular weight of 146.19 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has one rotatable bond . The exact mass of the compound is 146.084398327 g/mol . The topological polar surface area of the compound is 25.2 Ų . The compound has a heavy atom count of 11 .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
4-(3,4-Dihydro-2H-Pyrrol-5-yl)pyridine derivatives are utilized in the synthesis of complex molecules. For instance, fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines were synthesized using a regioselective reaction involving 5-amino-3-methyl-1H-pyrazole and 2H-indene-1,3-dione, demonstrating the compound's role in creating polycyclic structures (Nikpassand et al., 2010).
Biological Activity and Potential Therapeutic Applications
Pyrrolo[3,4-c]pyridine derivatives exhibit a broad spectrum of pharmacological properties. These derivatives have been studied for their potential as analgesic and sedative agents. They are also being explored for treating diseases of the nervous and immune systems, as well as for their antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Coordination Chemistry and Material Science
The coordination of 4-(3,4-Dihydro-2H-Pyrrol-5-yl)pyridine to various metals like nickel, ruthenium, iron, and cobalt has been studied, with a focus on understanding the complexation behavior and electrochemical properties of these compounds. This research is significant for advancing the field of coordination chemistry and material science (Cabort et al., 2003).
Molecular Electronics and Conducting Polymers
In the domain of molecular electronics and conducting polymers, derivatives of bis(pyrrol-2-yl) arylenes, which are related to 4-(3,4-Dihydro-2H-Pyrrol-5-yl)pyridine, have been synthesized and studied for their electrochemical properties. These materials show promise for use in electronics due to their low oxidation potentials and stability in the conducting form, indicating potential applications in electronic devices (Sotzing et al., 1996).
Photophysical Studies and Chemosensors
4-(3,4-Dihydro-2H-Pyrrol-5-yl)pyridine-based compounds have been used in photophysical studies and as chemosensors. For example, new 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores were synthesized, showing good fluorescence activity and high selectivity for Fe3+/Fe2+ cations. These compounds have been applied in living cell imaging, demonstrating their potential as sensitive probes in biological research (Maity et al., 2018).
Development of Novel Organic Compounds
Research has also focused on developing novel organic compounds using 4-(3,4-Dihydro-2H-Pyrrol-5-yl)pyridine derivatives. For example, new methods have been developed for synthesizing diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates through the ring expansion of aziridine derivatives, showcasing the versatility of these compounds in organic synthesis (More et al., 2011).
Synthesis of Luminescent Lanthanide Compounds
The synthesis of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, related to 4-(3,4-Dihydro-2H-Pyrrol-5-yl)pyridine, has been explored for creating luminescent lanthanide compounds. These compounds have applications in biological sensing and have also been used in iron complexes showing unusual thermal and photochemical spin-state transitions, underscoring their utility in developing advanced materials (Halcrow, 2005).
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUPWKBFABLBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




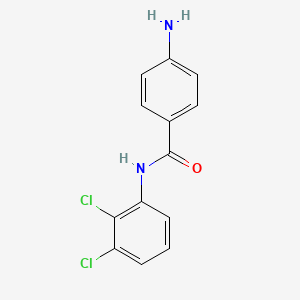
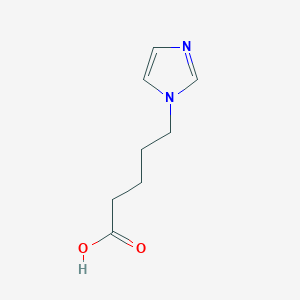
![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)
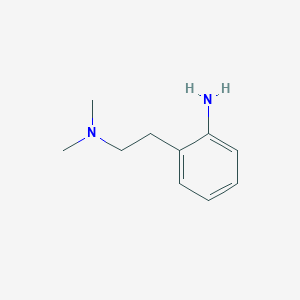
![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)
